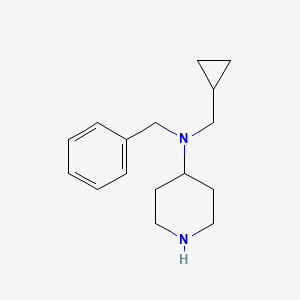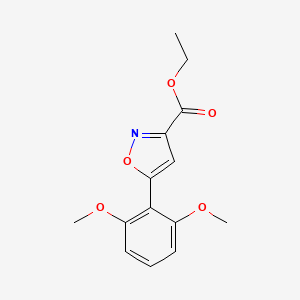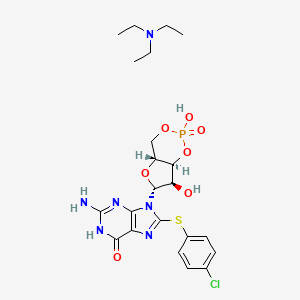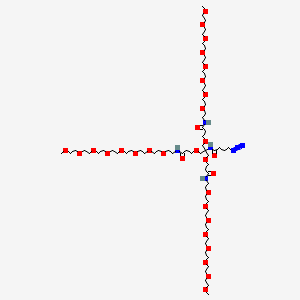
3-(4-Phenoxyphenyl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Phenoxyphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the azetidine ring . The phenoxyphenyl group can be introduced through nucleophilic substitution reactions. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of 3-(4-Phenoxyphenyl)azetidine Hydrochloride may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process . The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Phenoxyphenyl)azetidine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxyphenyl moiety .
Applications De Recherche Scientifique
3-(4-Phenoxyphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of bioactive molecules.
Industry: The compound is utilized in material science for the synthesis of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of 3-(4-Phenoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to engage in various biochemical pathways. The phenoxyphenyl group can interact with biological receptors, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less functionalization.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different chemical properties
Uniqueness
3-(4-Phenoxyphenyl)azetidine Hydrochloride is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H16ClNO |
|---|---|
Poids moléculaire |
261.74 g/mol |
Nom IUPAC |
3-(4-phenoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-4-14(5-3-1)17-15-8-6-12(7-9-15)13-10-16-11-13;/h1-9,13,16H,10-11H2;1H |
Clé InChI |
VHHWBBZCXHGCCK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Benzyloxy)methyl]prop-2-en-1-ol](/img/structure/B15338882.png)

![N-[3-chloro-4-(4-chlorophenoxy)phenyl]-3,5-diiodo-benzamide;Rafoxanide](/img/structure/B15338894.png)




![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)
![13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B15338964.png)


